![molecular formula C13H22O2 B11826195 (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)
(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[410]hept-2-yl]-3-buten-2-ol is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the bicyclic structure through cyclization reactions, followed by the introduction of the buten-2-ol moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylethanol: Known for its aromatic properties and use in fragrances.
p-Hydroxyphenylethanol: Studied for its antioxidant activity.
4-Hydroxybenzaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[410]hept-2-yl]-3-buten-2-ol stands out due to its unique bicyclic structure and the specific functional groups it contains
特性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
(E,2R)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl]but-3-en-2-ol |
InChI |
InChI=1S/C13H22O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,9-11,14H,7-8H2,1-4H3/b6-5+/t9-,10-,11+,13-/m1/s1 |
InChIキー |
SSAZLMYGUQCCPI-MMPACCRQSA-N |
異性体SMILES |
C[C@H](/C=C/[C@H]1[C@@]2([C@@H](O2)CCC1(C)C)C)O |
正規SMILES |
CC(C=CC1C(CCC2C1(O2)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



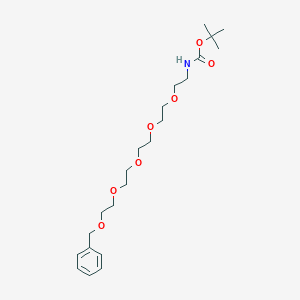

![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)
![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)
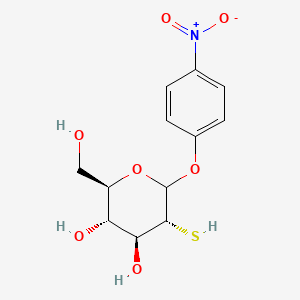
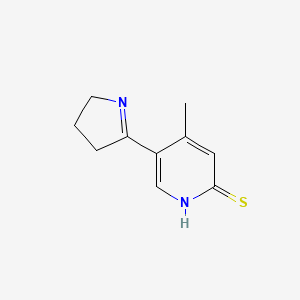

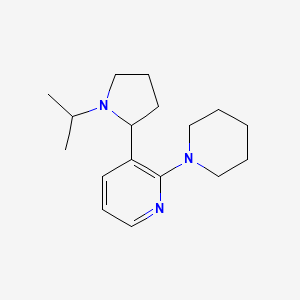
![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)
![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)
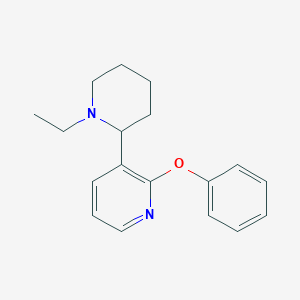
![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

